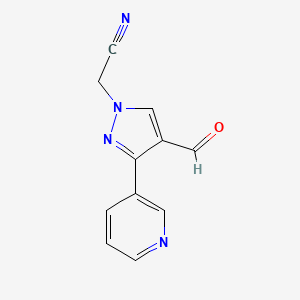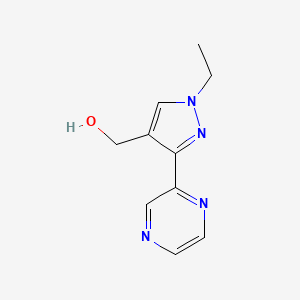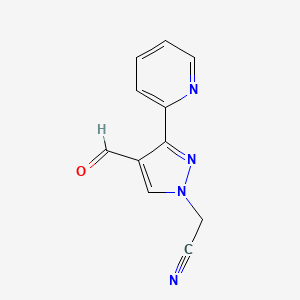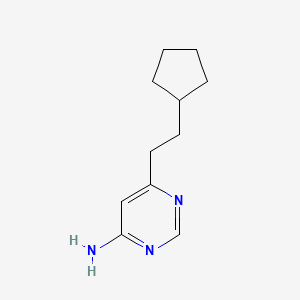
6-(2-Cyclopentylethyl)pyrimidin-4-amine
Overview
Description
“6-(2-Cyclopentylethyl)pyrimidin-4-amine” is a chemical compound that is part of the pyrimidinamine class . Pyrimidinamines are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides .
Synthesis Analysis
The synthesis of pyrimidinamine derivatives, including “this compound”, often involves using a template and applying the principle of bioisosterism . The specific synthesis process for this compound is not detailed in the available literature.Scientific Research Applications
Synthesis of Pyrimidine Derivatives
- A study by Hamama et al. (2012) explored the facile construction of substituted pyrimido[4,5-d]pyrimidones, demonstrating the versatility of pyrimidine derivatives in synthesizing complex heterocyclic compounds. This work highlights the potential of such compounds in materials science and organic synthesis (Hamama et al., 2012).
Heterocyclic Compound Synthesis
- Research by Donnard et al. (2017) focused on intramolecular inverse electron-demand [4+2] cycloadditions of ynamidyl-tethered pyrimidines, contributing to the development of new synthetic pathways for creating complex heterocyclic structures. Such methodologies can be instrumental in designing new materials and pharmaceuticals (Donnard et al., 2017).
Antimicrobial and Insecticidal Applications
- A study by Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclics and evaluated their insecticidal and antibacterial potential. This research indicates the possible applications of pyrimidine derivatives in developing new antimicrobial and insecticidal agents (Deohate & Palaspagar, 2020).
Chemical Transformations and Reactions
- Čikotienė et al. (2007) investigated the reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols, providing insights into the chemical behavior of pyrimidine derivatives under various conditions. Understanding these reactions is crucial for the design and synthesis of new compounds with desired properties (Čikotienė et al., 2007).
Antifungal Effects
- A research conducted by Jafar et al. (2017) on 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound revealed significant antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger. Such studies underscore the potential of pyrimidine derivatives in pharmaceutical applications, particularly in developing new antifungal agents (Jafar et al., 2017).
Properties
IUPAC Name |
6-(2-cyclopentylethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-11-7-10(13-8-14-11)6-5-9-3-1-2-4-9/h7-9H,1-6H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBXGCHNSVDVGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC2=CC(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[(4-Fluorophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1482723.png)

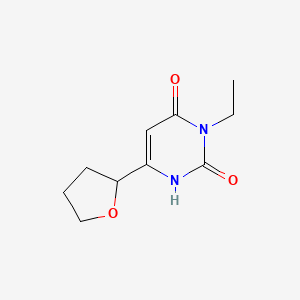

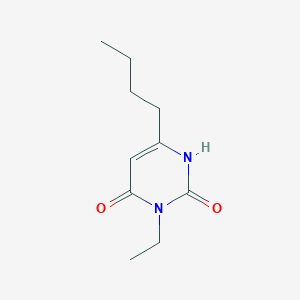
![2-Chloro-1-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B1482732.png)

